molecular formula C10H15N B1580524 2-Pentylpyridine CAS No. 2294-76-0

2-Pentylpyridine

カタログ番号 B1580524
CAS番号: 2294-76-0
分子量: 149.23 g/mol
InChIキー: HSDXVAOHEOSTFZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

2-Pentylpyridine is a molecule that contributes to the aroma of various foods, including roasted turkey . It is produced through the Maillard reaction, a complex series of steps that begins with the interaction between carbonyl groups of open-chain sugars and amine groups of amino acids .


Synthesis Analysis

The synthesis of 2-Pentylpyridine is associated with the Maillard reaction . This reaction occurs when foodstuffs are heated to 140–165 ºC .


Molecular Structure Analysis

The molecular formula of 2-Pentylpyridine is C10H15N . Its average mass is 149.233 Da and its monoisotopic mass is 149.120453 Da .


Chemical Reactions Analysis

The Maillard reaction, which produces 2-Pentylpyridine, is a complex series of steps that begins with the interaction between carbonyl groups of open-chain sugars and amine groups of amino acids .


Physical And Chemical Properties Analysis

The boiling point of 2-Pentylpyridine is 102-107 °C . Its density is 0.897 g/mL at 25 °C .

科学的研究の応用

Methods of Application or Experimental Procedures: The Maillard reaction begins with the interaction between carbonyl groups of open-chain sugars and amine groups of amino acids to form N-aldosylamines . The reaction sequence ends with the creation of multiple chemical entities, including many heterocyclic compounds, when foodstuffs are heated to 140–165 ºC .

Results or Outcomes Obtained: As a result of the Maillard reaction, numerous compounds are produced, including 2-pentylpyridine . These compounds contribute to the aroma and flavor of cooked foods .

Methods of Application or Experimental Procedures: The research involved the reaction of glutamine and 2,4-decadienal under oil conditions .

Results or Outcomes Obtained: The study found that more than 10 times the amount of 2-pentylpyridine was produced under oil conditions than under aqueous conditions .

Safety And Hazards

2-Pentylpyridine is classified as a combustible liquid (H227) according to the Globally Harmonized System of Classification and Labeling of Chemicals . It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) .

Relevant Papers One relevant paper is “Broadly Tuned Odorant Receptor OR1A1 is Highly Selective for 3-Methyl-2,4-nonanedione, a Key Food Odorant in Aged Wines, Tea, and Other Foods” published in Chemical Senses . This paper discusses key food odorants and their detection by odorant receptors. While it does not specifically focus on 2-Pentylpyridine, it provides valuable insights into the broader field of food aroma compounds.

特性

IUPAC Name

2-pentylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N/c1-2-3-4-7-10-8-5-6-9-11-10/h5-6,8-9H,2-4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSDXVAOHEOSTFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9062308
Record name 2-Pentylpyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless to yellow liquid;
Record name 2-Pentylpyridine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1312/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

102.00 to 107.00 °C. @ 760.00 mm Hg
Record name 2-Pentylpyridine
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Insoluble in water, Soluble (in ethanol)
Record name 2-Pentylpyridine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1312/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.895-0.901
Record name 2-Pentylpyridine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1312/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

2-Pentylpyridine

CAS RN

2294-76-0
Record name 2-Pentylpyridine
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Record name 2-Pentylpyridine
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Record name 2-PENTYLPYRIDINE
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Record name Pyridine, 2-pentyl-
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Record name 2-Pentylpyridine
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Record name 2-pentylpyridine
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Record name 2-PENTYLPYRIDINE
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Record name 2-Pentylpyridine
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URL http://www.hmdb.ca/metabolites/HMDB0034893
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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